molecular formula C5H6N2OS B1290799 2-Methyl-1,3-thiazole-5-carboxamide CAS No. 99979-78-9

2-Methyl-1,3-thiazole-5-carboxamide

Cat. No.: B1290799
CAS No.: 99979-78-9
M. Wt: 142.18 g/mol
InChI Key: HJPJGOLULCTEAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1,3-thiazole-5-carboxamide is a high-purity organic compound serving as a versatile synthetic intermediate and key building block in medicinal chemistry and drug discovery research. This chemical features a thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms, which is a privileged structure in pharmaceutical development due to its wide spectrum of biological activities . As a core scaffold, the thiazole ring is a critical component in numerous therapeutic agents and approved drugs. Its derivatives are prevalent in various classes of pharmaceuticals, including kinase inhibitors like Dasatinib, which is used in the treatment of chronic myeloid leukemia , and non-steroidal anti-inflammatory drugs (NSAIDs) such as Meloxicam, a COX-2 inhibitor used for managing pain and inflammation in rheumatoid arthritis . The presence of both the carboxamide functional group and the methyl substituent on the thiazole ring makes this specific compound a valuable precursor for further chemical modifications and structure-activity relationship (SAR) studies aimed at developing new bioactive molecules. Applications: Researchers utilize this compound primarily as a key intermediate in the synthesis of more complex, target-oriented molecules. Its structure makes it particularly relevant for projects involving the development of anti-cancer agents, anti-inflammatories, and antimicrobials. It is also used in materials science, for instance, in the development of organic semiconductors and electronic materials . Handling & Safety: Standard laboratory safety precautions should be followed. Please refer to the relevant Material Safety Data Sheet (MSDS) for detailed handling, storage, and disposal information. This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c1-3-7-2-4(9-3)5(6)8/h2H,1H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPJGOLULCTEAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Enduring Legacy of Thiazoles in Drug Discovery

The journey of thiazole-based compounds in medicine is a rich narrative that intertwines with some of the most pivotal moments in pharmaceutical history. The thiazole (B1198619) ring, a five-membered aromatic ring containing sulfur and nitrogen atoms, is a structural motif found in a number of clinically approved drugs. nih.govresearchgate.netnih.gov

The discovery of penicillin, a watershed moment in the fight against bacterial infections, unveiled the presence of a thiazolidine (B150603) ring, a saturated analog of thiazole, within its core structure. wikipedia.orgresearchgate.netresearchgate.net This seminal discovery, credited to Alexander Fleming in 1928, opened the floodgates for the exploration of sulfur and nitrogen-containing heterocycles in the development of antimicrobial agents. youtube.comyoutube.com Over the decades, the thiazole scaffold has been incorporated into a wide array of therapeutic agents with diverse pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties. researchgate.netresearchgate.netsciencescholar.us

The enduring presence of thiazole in medicinal chemistry can be attributed to its unique electronic properties and its ability to engage in various non-covalent interactions with biological targets. nih.gov The aromatic nature of the thiazole ring allows it to participate in π-π stacking interactions, while the nitrogen and sulfur heteroatoms can act as hydrogen bond acceptors, contributing to the high-affinity binding of thiazole-containing ligands to their respective protein targets. nih.govnih.gov This inherent versatility has made the thiazole ring a favored building block for medicinal chemists seeking to design novel bioactive molecules. analis.com.my

The Thiazole Carboxamide Scaffold: a Modern Mainstay in Chemical Biology

Within the broader family of thiazole (B1198619) derivatives, the thiazole carboxamide scaffold has gained particular prominence in contemporary chemical biology and drug discovery. nih.govmdpi.comacs.org This structural motif, characterized by a carboxamide group appended to the thiazole ring, offers a unique combination of features that make it an attractive platform for the development of targeted therapies. nih.govmdpi.com

The amide bond is a ubiquitous functional group in biological systems, most notably forming the backbone of peptides and proteins. nih.gov Its ability to act as both a hydrogen bond donor and acceptor makes it a crucial element for molecular recognition at the active sites of enzymes and receptors. nih.govresearchgate.net The incorporation of a carboxamide moiety onto the thiazole ring, therefore, provides an additional point of interaction, enhancing the binding affinity and specificity of the resulting molecule. nih.gov

The significance of the thiazole carboxamide scaffold is underscored by its presence in a number of potent and selective inhibitors of various protein kinases, which are critical targets in oncology. nih.govresearchgate.nettandfonline.com For instance, derivatives of thiazole carboxamide have been investigated as inhibitors of c-Met kinase, a receptor tyrosine kinase that plays a key role in tumor growth and metastasis. nih.govresearchgate.nettandfonline.com The ability of the thiazole carboxamide core to be readily functionalized at multiple positions allows for the systematic exploration of the chemical space around the scaffold, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com

A Spotlight on 2 Methyl 1,3 Thiazole 5 Carboxamide and Its Progeny

General Principles of Thiazole Ring Synthesis Relevant to this compound

The construction of the thiazole core is the foundational step in synthesizing this compound. Several classical and modern cyclization reactions are employed to create this five-membered aromatic heterocycle, which contains both sulfur and nitrogen atoms. researchgate.netcutm.ac.in

Cyclization Reactions for Thiazole Core Formation

The most prominent and widely utilized method for thiazole synthesis is the Hantzsch thiazole synthesis. chemhelpasap.comsynarchive.com This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. chemhelpasap.comnih.gov The process is known for its simplicity and generally high yields. chemhelpasap.com The reaction proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. chemhelpasap.com

Another significant method is the Cook-Heilbron synthesis, which typically yields 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions. nih.govwikipedia.orgyoutube.com While Hantzsch synthesis is more common, the Cook-Heilbron method provides a route to 2-unsubstituted thiazoles, which can be difficult to obtain through other means. nih.gov

Other methods for thiazole synthesis include Gabriel's synthesis, which uses α-acylaminoketones and a phosphosulfurating agent like phosphorus pentasulfide (P₂S₅), and the reaction of propargyl bromides with thioureas under microwave irradiation. cutm.ac.inorganic-chemistry.org

Table 1: Key Cyclization Reactions for Thiazole Synthesis

Synthesis Method Reactants Typical Product Key Features
Hantzsch Synthesis α-Halocarbonyl compound + Thioamide Substituted Thiazole Versatile, high-yielding, common for diverse substitutions. chemhelpasap.comsynarchive.commdpi.com
Cook-Heilbron Synthesis α-Aminonitrile + Carbon Disulfide/Dithioacid 5-Aminothiazole Proceeds under mild conditions. nih.govwikipedia.orgyoutube.com

| Gabriel's Synthesis | α-Acylaminoketone + P₂S₅ | Substituted Thiazole | Classic method for specific substitution patterns. cutm.ac.in |

Functionalization of the Thiazole Ring System

Once the thiazole ring is formed, its reactivity allows for further modification. The electron distribution in the ring dictates the positions susceptible to various reactions. The C5 position is generally the most electron-rich and thus the primary site for electrophilic substitution reactions like halogenation or nitration. pharmaguideline.comwikipedia.org Conversely, the C2 position is the most electron-deficient, making its C2-proton acidic and susceptible to deprotonation by strong bases like organolithium reagents. This creates a nucleophilic center at C2 that can react with various electrophiles. pharmaguideline.com

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings, are powerful tools for introducing aryl or alkyl substituents onto the thiazole ring. numberanalytics.com These reactions typically require the pre-functionalization of the thiazole with a halogen or a boronic acid/ester. Direct C-H arylation, catalyzed by metals like copper or palladium, has also emerged as an efficient method for functionalizing the thiazole core without prior activation. organic-chemistry.org

Targeted Synthesis of this compound Core Structure

The synthesis of the specific target molecule, this compound, involves a multi-step process where the key functional groups—the C2-methyl group and the C5-carboxamide—are strategically introduced.

Formation of the Carboxamide Linkage

The carboxamide functional group (-CONH₂) is a stable and crucial moiety in many bioactive molecules. jocpr.com Its formation typically involves the reaction of a carboxylic acid or its derivative with an amine. jocpr.com In the context of this compound, the synthesis often starts with a C5-carboxy or C5-carboxylate ester intermediate, such as ethyl 2-methyl-4-methylthiazole-5-carboxylate. researchgate.net

The direct amidation of the carboxylic acid with an amine is facilitated by coupling agents. A common and effective combination is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with Hydroxybenzotriazole (HOBt). researchgate.netnih.gov This method proceeds under mild conditions and is widely used in peptide synthesis and the formation of other amide bonds. acs.org Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride (using thionyl chloride or oxalyl chloride), which then readily reacts with an amine to form the carboxamide. nih.govmdpi.com Solid-phase synthesis techniques have also been developed where a thiazole-5-carboxylate resin is coupled with various amines before being cleaved from the polymer support. nih.gov

Introduction of Methyl Group at Position 2

The introduction of the methyl group at the C2 position of the thiazole ring is most directly achieved during the initial ring formation. In the Hantzsch synthesis, the choice of thioamide determines the substituent at the C2 position. To obtain a 2-methylthiazole (B1294427), thioacetamide (B46855) (CH₃CSNH₂) is used as the thioamide component, which reacts with an appropriate α-halocarbonyl precursor. chemhelpasap.comwikipedia.orgnih.gov For the synthesis of this compound, a suitable starting material would be an α-haloacetoacetate derivative, which provides the C4 and C5-carboxylate functionalities. For instance, the cyclization of 2-chloroethylacetoacetate with thiourea (B124793) is a known route to form a 2-amino-4-methyl-1,3-thiazole-5-carboxylate, which can be further modified. researchgate.net A similar strategy using thioacetamide would yield the desired 2-methylthiazole core.

Advanced Derivatization Methodologies for Analogues

Creating analogues of this compound is essential for exploring structure-activity relationships in medicinal chemistry. Derivatization can be achieved by modifying the starting materials for the cyclization or by post-synthetic functionalization of the core structure.

A common strategy involves varying the amine component during the final carboxamide formation step. Reacting the 2-methyl-1,3-thiazole-5-carboxylic acid or its activated form with a diverse library of primary or secondary amines yields a range of N-substituted carboxamide analogues. nih.govmdpi.com

Further diversity can be introduced by modifying the thiazole ring itself. For example, starting with different α-haloketones in the Hantzsch synthesis can introduce various substituents at the C4 position. mdpi.com Post-synthesis modifications, such as lithiation followed by quenching with different electrophiles, or metal-catalyzed cross-coupling reactions, can be used to introduce substituents at specific positions on the pre-formed thiazole ring, offering substantial diversification potential. diva-portal.org The development of novel fused heterocyclic systems, such as 2H-thiazolo[4,5-d] wikipedia.orgpharmaguideline.comCurrent time information in Fezile Dabi-distriksmunisipaliteit, ZA.triazole, which can be extensively functionalized, highlights the ongoing innovation in creating diverse scaffolds based on the thiazole motif. rsc.org

Table 2: Examples of Derivatization Strategies for Thiazole-5-Carboxamides

Strategy Method Example Application Resulting Analogue
N-Substitution of Carboxamide EDC/HOBt coupling of the C5-carboxylic acid with various amines. researchgate.netnih.gov Reaction of 2-methyl-1,3-thiazole-5-carboxylic acid with 4-chloro-2-methylaniline. N-(4-chloro-2-methylphenyl)-2-methyl-1,3-thiazole-5-carboxamide. mdpi.com
C4-Substitution Hantzsch synthesis using different α-haloketones. mdpi.com Reaction of thioacetamide with ethyl bromopyruvate. Ethyl 2,4-dimethylthiazole-5-carboxylate (intermediate for further reaction). nih.gov
Ring Functionalization Lithiation followed by reaction with an electrophile. diva-portal.org Lithiation of a thiazole ring followed by addition of an acylating agent. Introduction of an acyl group onto the thiazole scaffold. diva-portal.org

| Scaffold Hopping | Synthesis of fused heterocyclic systems. rsc.org | Creation of a thiazolo-triazole fused system. | A novel heteroaromatic building block for medicinal chemistry. rsc.org |

An explo

Correlating Structural Modifications with Biological Potency

The biological activity of this compound derivatives is intrinsically linked to their structural modifications. Research has demonstrated that even minor alterations to the core scaffold or its substituents can lead to significant changes in biological potency, whether as enzyme inhibitors or as anticancer and antimicrobial agents.

In the context of cyclooxygenase (COX) inhibition, specific structural changes have been shown to enhance potency. For instance, the introduction of a methyl group at the thiazole position can positively influence the compound's geometrical conformation, improving its fit within the active site of COX enzymes and thereby increasing inhibitory power. nih.gov One study synthesized a series of novel thiazole carboxamide derivatives and found that compound 2b , which features a t-butyl substituent, was the most potent inhibitor against both COX-1 and COX-2. nih.gov The increased potency of 2b is attributed to the large, lipophilic nature of the t-butyl group, which can effectively interact with hydrophobic regions of the COX active site. nih.gov

The following table summarizes the inhibitory concentrations (IC₅₀) of selected thiazole carboxamide derivatives against COX-1 and COX-2 enzymes.

CompoundSubstituent (R)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
2a 3,4,5-trimethoxyphenyl2.650.9582.77
2b 4-(t-butyl)phenyl0.2390.1911.25
2j 4-(trifluoromethyl)phenyl~1.65~0.957~1.72
Data sourced from a study on thiazole carboxamide derivatives as COX inhibitors. nih.gov

In the realm of anticancer research, a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were evaluated for their activity against various cancer cell lines. The results indicated that the nature and position of substituents on the phenyl ring and the amide group are critical for activity. The highest activity (48% inhibition) against the A-549 lung cancer cell line was observed with a derivative having a 2-chlorophenyl group at the 2-position of the thiazole ring and a 4-chloro-2-methylphenyl group on the amide nitrogen. mdpi.comresearchgate.net This highlights the specific structural requirements for achieving notable anticancer effects within this class of compounds. mdpi.com

Antimicrobial studies have also shed light on the SAR of these derivatives. A series of N-(4-(2-benzylthiazol-4-yl)phenyl)-2-benzyl-4-methylthiazole-5-carboxamides were synthesized and screened. The antimicrobial activity was found to be dependent on the substitution pattern on the benzyl (B1604629) and phenyl rings. researchgate.net

The table below shows the antimicrobial activity of selected derivatives, indicated by the zone of inhibition.

CompoundRR'Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
5a 2,4-di-ClH1513
5g 4-F4-Cl1816
5k 4-Cl4-Cl1917
Data from a study on the antimicrobial screening of thiazole-5-carboxamide derivatives. researchgate.net

Furthermore, in the development of c-Met kinase inhibitors, incorporating the thiazole carboxamide scaffold has been a successful strategy. nih.govresearchgate.net Optimization cycles focusing on the substituents around this core have led to the discovery of potent inhibitors, with compound 51am emerging as a particularly promising candidate in both biochemical and cellular assays. nih.gov

Influence of Substituent Electronic and Steric Properties on Activity

Electronic Effects: The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—plays a crucial role. In a study of COX inhibitors, replacing a 3,4,5-trimethoxy group on a phenyl ring with a trifluoromethyl (-CF3) group altered the inhibitory potency. The electron-withdrawing -CF3 group led to enhanced COX-1 inhibition, suggesting that reducing electron density in that region of the molecule was favorable for binding to the COX-1 isoform. nih.gov Theoretical studies on related thiazolo[5,4-d]thiazole (B1587360) derivatives have also shown that introducing both electron-donating and electron-withdrawing groups can extend the molecular frontier orbitals, leading to significant shifts in their spectroscopic properties, which are a reflection of their electronic structure. nih.gov

The interplay between electronic and steric factors is often complex. For example, the high potency of a derivative with a t-butyl group is attributed to its large size and its lipophilicity (an electronic property), which allows for favorable interactions with hydrophobic pockets in the target enzyme. nih.gov The analysis of crystal packing using methods like Hirshfeld surface analysis reveals that interactions are often governed by a combination of hydrogen bonding and other non-covalent interactions, which are themselves dependent on the electronic and steric nature of the involved atoms. researchgate.net

Identification of Pharmacophoric Features for Target Interactions

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. Identifying these pharmacophoric features is a cornerstone of understanding target interactions and guiding the design of new, more potent derivatives.

For a molecule to interact effectively with its biological target, it must present a specific spatial arrangement of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. In the context of thiazole-containing compounds, the thiazole ring itself is often a key pharmacophoric element. Its electron-rich nature makes it a potential hydrogen bond acceptor, a feature that can be crucial for anchoring the molecule within a target's active site, as has been suggested for c-Met kinase inhibitors. nih.gov

The process of pharmacophore modeling involves identifying common features among a set of active compounds. For example, a consensus pharmacophore model for SARS-CoV-2 Mpro inhibitors was developed by analyzing 152 different ligands. This model identified key spatial locations for hydrophobic groups, hydrogen bond acceptors, and hydrogen bond donors within the enzyme's catalytic site. nih.gov A similar approach for non-nucleoside reverse transcriptase inhibitors (NNRTIs) resulted in a validated pharmacophore model consisting of three hydrophobic groups, one aromatic ring, and a hydrogen bond acceptor, which successfully explains the key interactions required for inhibition. mdpi.com

In the case of c-Met inhibitors based on a thiadiazole scaffold (structurally related to thiazoles), pharmacophore mapping identified the central heterocyclic ring as a key contributor to the molecule's hydrophilic potential, while terminal phenyl groups were found to play a crucial hydrophobic role. nih.gov This distribution of hydrophilic and hydrophobic features is a critical aspect of the pharmacophore.

The key pharmacophoric features generally identified for bioactive thiazole carboxamide derivatives and related compounds include:

Aromatic/Hydrophobic Regions: Often provided by phenyl or substituted phenyl rings, these groups engage in hydrophobic and π-stacking interactions within the target protein.

Hydrogen Bond Acceptors: The nitrogen atom of the thiazole ring and the oxygen atom of the carboxamide group are primary hydrogen bond acceptors.

Hydrogen Bond Donors: The N-H group of the carboxamide is a crucial hydrogen bond donor.

Defined Spatial Geometry: The relative orientation of these features, dictated by the thiazole-5-carboxamide core, is critical for proper alignment in the binding site.

Rational Design Principles for Enhanced Selectivity and Efficacy

Rational drug design leverages the understanding of SAR and pharmacophoric features to create new molecules with improved properties, such as enhanced efficacy and better selectivity for the intended biological target over others.

A primary principle is the modification of substituents to optimize interactions with the target. For example, based on the observation that bulky groups can cause steric hindrance, a rational approach would involve replacing them with smaller, bioisosteric groups to improve the fit within a binding pocket. nih.gov Similarly, if a hydrophobic pocket is identified in the target, adding lipophilic substituents to the ligand can enhance binding affinity and potency. nih.gov The synthesis of a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives to test their antitumor activity is a direct application of this principle, systematically probing the effect of different substituents. researchgate.net

Another key strategy is the incorporation of privileged scaffolds . The thiazole/thiadiazole carboxamide moiety has been identified as a functional fragment that is favorable for inhibiting enzymes like c-Met kinase. nih.gov The rational design of new inhibitors, therefore, involves using this core structure as a foundation and building upon it to improve drug-like properties and selectivity. nih.govresearchgate.net

Structure-based design utilizes the three-dimensional structure of the target protein, often obtained through X-ray crystallography. This allows for the design of molecules that fit precisely into the active site. The introduction of a methyl group to improve the fitting geometry of a COX inhibitor is an example of a modification likely guided by structural insights. nih.gov

A more advanced design principle involves the creation of dual-target inhibitors . By combining the pharmacophoric features required for inhibiting two different targets into a single molecule, it may be possible to achieve synergistic effects. This approach was used to design dual inhibitors of Bcr-Abl and histone deacetylase (HDAC), where the 2-amino-thiazole-5-carboxamide scaffold served as a core to link the different pharmacophores. rsc.org

The ultimate goal of these rational design principles is to develop compounds with high affinity for their intended target (efficacy) and low affinity for other related targets (selectivity), which is a critical step in creating safer and more effective medicines.

Mechanistic Dissection of 2 Methyl 1,3 Thiazole 5 Carboxamide Biological Actions

Investigations into Molecular Target Interactions

The biological effects of 2-methyl-1,3-thiazole-5-carboxamide and its related compounds stem from their interactions with specific molecular targets. These interactions are crucial for their therapeutic potential and are explored in detail below.

Enzyme Kinase Inhibition: Binding Modes and Specificity (e.g., Src, c-Met, VEGFR)

Thiazole (B1198619) carboxamide derivatives have been identified as potent inhibitors of several protein kinases, which are key players in cell signaling and are often dysregulated in diseases like cancer. nih.gov

One of the primary targets is the c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis. nih.gov Certain thiazole/thiadiazole carboxamide derivatives have shown significant inhibitory activity against c-Met. For instance, compound 51am from a synthesized series demonstrated potent inhibition in both biochemical and cellular assays. nih.govtandfonline.com Mechanistic studies revealed that this compound inhibits the phosphorylation of c-Met, a critical step in its activation. tandfonline.comresearchgate.net Molecular docking studies suggest that the thiazole/thiadiazole carboxamide moiety plays a crucial role in binding to the kinase domain. nih.gov

Another important target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth. semanticscholar.orgnih.gov Several thiazole derivatives have been designed and synthesized as potential VEGFR-2 inhibitors. mdpi.com For example, a compound possessing a 4-chlorophenylthiazole ring was found to inhibit the kinase activity of VEGFR-2 with an IC50 value of 51.09 nM, comparable to the established inhibitor sorafenib. mdpi.com The binding mode of these inhibitors within the VEGFR-2 active site is an area of active investigation, with computational studies providing insights into the key interactions. tandfonline.com

The table below summarizes the inhibitory activities of selected thiazole carboxamide derivatives against c-Met kinase.

Other Enzyme Inhibition Profiles (e.g., HSET, Carbonic Anhydrase)

Beyond kinases, this compound derivatives have shown inhibitory activity against other classes of enzymes.

HSET (KIFC1): The human kinesin HSET (also known as KIFC1) is a motor protein involved in mitosis. In many cancer cells with extra centrosomes, HSET is crucial for clustering these centrosomes to enable cell survival. nih.gov A novel 2-(3-benzamidopropanamido)thiazole-5-carboxylate was discovered to have micromolar in vitro inhibition of HSET. nih.gov Further development led to ATP-competitive compounds with nanomolar biochemical potency. nih.gov The inhibition of HSET by these compounds leads to a multipolar spindle phenotype in centrosome-amplified cancer cells. nih.gov

Carbonic Anhydrase: Carbonic anhydrases (CAs) are metalloenzymes that play a role in various physiological processes. nih.gov Thiazole-containing compounds have been investigated as inhibitors of these enzymes. nih.govrsc.org Both the thiazole ring and other structural features like a methyl sulfonyl group are considered important for the inhibition of carbonic anhydrase. nih.gov Studies on morpholine-derived thiazoles and benzo[d]thiazole-5- and 6-sulfonamides have identified potent inhibitors against various CA isoforms, including CA I, II, VII, and IX. rsc.orgunifi.itresearchgate.net Some of these derivatives have shown low nanomolar and even subnanomolar inhibitory activity with isoform selectivity. unifi.itresearchgate.net

Nucleic Acid and Protein Interaction Studies

While the primary mechanism of action for many thiazole carboxamide derivatives is enzyme inhibition, some studies have explored their direct interactions with nucleic acids and other proteins. Certain thiazole-based compounds have been designed as DNA minor groove binding agents. nih.gov However, for some 2-amino-5-benzylthiazole derivatives that induce DNA damage, studies have shown that this occurs without direct DNA binding or intercalation. ukrbiochemjournal.org This suggests an indirect mechanism of DNA damage, possibly through the modulation of other cellular components.

Cellular and Subcellular Pathway Modulation

The interaction of this compound derivatives with their molecular targets translates into significant effects on cellular pathways, ultimately impacting cell fate.

Cell Cycle Perturbation and Arrest Mechanisms (In Vitro)

A common outcome of treating cancer cells with bioactive compounds is the disruption of the cell cycle. Several thiazole carboxamide derivatives have been shown to induce cell cycle arrest. researchgate.net For example, the potent c-Met inhibitor 51am was found to cause cell cycle arrest in MKN-45 gastric cancer cells. tandfonline.comresearchgate.net In another study, a dichloromethane fraction of Toddalia asiatica, which contains various bioactive compounds, induced G2/M phase cell cycle arrest in HT-29 colon cancer cells. frontiersin.org This arrest prevents the cells from proceeding through mitosis, thereby inhibiting their proliferation.

Induction of Apoptosis in Cellular Systems (In Vitro)

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis. Thiazole carboxamide derivatives have demonstrated the ability to trigger this process in cancer cells. mdpi.com

The c-Met inhibitor 51am was also shown to induce apoptosis in MKN-45 cells. tandfonline.comresearchgate.net Similarly, novel 2-amino-5-benzylthiazole derivatives have been found to induce apoptosis in human leukemia cells. ukrbiochemjournal.org The mechanisms underlying this apoptosis induction involve the cleavage of PARP1 and caspase-3, key executioner molecules in the apoptotic cascade. ukrbiochemjournal.org Furthermore, these compounds were observed to increase the levels of the pro-apoptotic protein Bim and the mitochondrion-specific endonuclease G, while decreasing the level of the anti-apoptotic protein Bcl-2. ukrbiochemjournal.org This shift in the balance of pro- and anti-apoptotic proteins pushes the cell towards self-destruction.

The table below presents the antiproliferative activity of selected thiazole-5-carboxamide (B1230067) derivatives against various cancer cell lines.

Preclinical Biological Activities of 2 Methyl 1,3 Thiazole 5 Carboxamide and Its Analogues

Anticancer Efficacy Studies (In Vitro and Animal Models, excluding human trials)

Derivatives of 2-Methyl-1,3-thiazole-5-carboxamide have demonstrated notable anticancer properties across a range of preclinical studies. These investigations have primarily focused on their cytotoxic effects on various cancer cell lines, their ability to inhibit cancer cell proliferation and viability, and their capacity to modulate tumor growth in animal models.

Cytotoxicity Profiles Against Diverse Cancer Cell Lines

A number of studies have highlighted the cytotoxic potential of this compound analogues against a variety of human cancer cell lines. For instance, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were synthesized and evaluated for their anticancer activity against A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (intestine cancer) cell lines. mdpi.comfao.org One of the most promising compounds, which featured a 4-chloro-2-methylphenyl amido substituted thiazole (B1198619) with a 2-chlorophenyl group, demonstrated the highest activity. mdpi.comfao.org

In another study, novel thiazole/ethyl thiazole carboxylate-acetamide derivatives were screened for their cytotoxic effects on A549 (non-small cell lung cancer), Caco-2 (colorectal cancer), and SHSY-5Y (neuroblastoma) tumor cell lines. dergipark.org.tr The thiazole ring, particularly when linked with an amide bridge, has been reported to show valuable cytotoxicity against A549 cells. dergipark.org.tr

Furthermore, four series of thiazole/thiadiazole carboxamide-derived analogues were evaluated for their in vitro activity against four human cancer cell lines. nih.govtandfonline.com The results indicated that all target compounds displayed moderate to significant cytotoxicity. nih.govtandfonline.com Specifically, most of the synthesized compounds showed greater cytotoxicity against MKN-45 (gastric cancer) cells compared to other cell lines. nih.govtandfonline.com One compound, 51am, exhibited remarkable antiproliferative activity against A549, HT-29 (colon cancer), and MDA-MB-231 (breast cancer) cell lines with IC50 values of 0.83, 0.68, and 3.94 μM, respectively. nih.gov

A separate study on novel 1,3-thiazole analogues revealed considerable antiproliferative activity toward MCF-7 and MDA-MB-231 breast cancer cell lines. mdpi.com Compound 4 from this series was the most potent, with IC50 values of 5.73 and 12.15 µM toward MCF-7 and MDA-MB-231 cells, respectively. mdpi.com

Additionally, a series of thiazole-2-carboxamide derivatives displayed potency against both human lung and breast cancer cell lines at low micromolar concentrations. eurekaselect.com Compound 6f from this series showed significant antiproliferative activity against a human lung cancer cell line (IC50 of 0.48 µM) and a breast cancer cell line (IC50 of 3.66 µM). eurekaselect.com

The following table summarizes the cytotoxic activities of selected this compound analogues against various cancer cell lines.

Compound/AnalogueCancer Cell LineActivity/IC50 Value
4-chloro-2-methylphenyl amido substituted thiazoleA-549, Bel7402, HCT-8Highest activity (48%) among tested compounds mdpi.comfao.org
Compound 51am (thiazole/thiadiazole carboxamide derivative)A5490.83 µM nih.gov
Compound 51am (thiazole/thiadiazole carboxamide derivative)HT-290.68 µM nih.gov
Compound 51am (thiazole/thiadiazole carboxamide derivative)MDA-MB-2313.94 µM nih.gov
Compound 4 (1,3-thiazole analogue)MCF-75.73 µM mdpi.com
Compound 4 (1,3-thiazole analogue)MDA-MB-23112.15 µM mdpi.com
Compound 6f (thiazole-2-carboxamide derivative)Human Lung Cancer0.48 µM eurekaselect.com
Compound 6f (thiazole-2-carboxamide derivative)Human Breast Cancer3.66 µM eurekaselect.com

Inhibition of Cancer Cell Proliferation and Viability

Beyond general cytotoxicity, specific analogues of this compound have been shown to actively inhibit the proliferation and viability of cancer cells. For instance, the thiazole/thiadiazole carboxamide derivative, 51am, was identified as a potent inhibitor in both biochemical and cellular assays, where it induced cell cycle arrest and apoptosis in MKN-45 cells. nih.gov

Similarly, a study on novel 1,3-thiazole analogues demonstrated that the most potent compounds significantly inhibited the proliferation of breast cancer cells. mdpi.com The lead compound from this study was found to induce programmed cell death by triggering apoptosis and necrosis in MCF-7 cells and caused cell cycle arrest at the G1 stage. mdpi.com

Research into novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors also revealed significant antiproliferative activity against four cancer cell lines, with average GI50 values of 6, 7, and 8 μM for the most active compounds. nih.gov These compounds were shown to activate caspases 3 and 9, and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl2. nih.gov

Modulation of Tumor Growth in Preclinical Models

The anticancer efficacy of this compound analogues has also been demonstrated in in vivo preclinical models. A lead thiazole-2-carboxamide derivative, compound 6f, was well-tolerated and showed potent in vivo efficacy, with a tumor inhibition of 84.3% at a dosage of 10 mg/Kg. eurekaselect.com

In another study, a series of pyridinyl-thiazolyl carboxamide derivatives were investigated for their anti-angiogenic properties. nih.gov The lead compound, 3k, was found to inhibit angiogenesis and also strongly blocked tumor growth in a mouse xenograft tumor model at a dosage of 30 mg/kg/day. nih.gov

Antimicrobial Activities (In Vitro)

In addition to their anticancer properties, this compound and its analogues have exhibited a broad range of in vitro antimicrobial activities. These compounds have been evaluated against various Gram-positive and Gram-negative bacteria, as well as certain fungi and protozoa.

Antibacterial Spectrum Against Gram-Positive and Gram-Negative Organisms

A study involving thirty thiazole compounds revealed that nineteen of them displayed obvious antibacterial potential, with particular bactericidal activity against Gram-positive bacteria. researchgate.net One analogue proved to be the most active antimicrobial member, with activity comparable to ampicillin and gentamicin sulfate against Staphylococcus aureus and Bacillus subtilis. researchgate.net

Another investigation into new heteroaryl (aryl) thiazole derivatives showed moderate antibacterial activity. nih.gov The most active compound demonstrated MIC and MBC values in the range of 0.23–0.7 mg/mL and 0.47–0.94 mg/mL, respectively. nih.gov Three of the synthesized compounds showed higher potential than ampicillin against resistant strains of Staphylococcus aureus, P. aeruginosa, and E. coli. nih.gov

Furthermore, a series of N-(4-(2-benzylthiazol-4-yl)phenyl)-2-benzyl-4-methylthiazole-5-carboxamide derivatives were found to be effective against the Gram-positive bacteria S. aureus and B. Subtilis, and the Gram-negative bacteria E. coli and P. aeruginosa. koreascience.kr

The following table presents the antibacterial activity of selected this compound analogues.

Compound/AnalogueBacterial StrainActivity
Thiazole analogue 12fStaphylococcus aureus, Bacillus subtilisActivity comparable to ampicillin and gentamicin sulfate researchgate.net
Heteroaryl (aryl) thiazole derivative 3Various bacteriaMIC: 0.23–0.7 mg/mL, MBC: 0.47–0.94 mg/mL nih.gov
N-(4-(2-benzylthiazol-4-yl)phenyl)-2-benzyl-4-methylthiazole-5-carboxamide derivativesS. aureus, B. Subtilis, E. coli, P. aeruginosaEffective against these strains koreascience.kr

Antifungal and Antimalarial Potentials

The antimicrobial investigations of this compound analogues have extended to their antifungal and antimalarial activities. Nine analogues showed moderate to weak antifungal activity against Candida albicans. researchgate.net In a separate study, newly synthesized thiazole derivatives containing a cyclopropane (B1198618) system demonstrated very strong antifungal effects towards clinical Candida albicans isolates, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov

The antifungal activity of new heteroaryl (aryl) thiazole derivatives was found to be better than their antibacterial activity, with MIC and MFC values in the range of 0.06–0.47 mg/mL and 0.11–0.94 mg/mL, respectively. nih.gov The most potent compound exhibited an MIC at 0.06–0.23 mg/mL and an MFC at 0.11–0.47 mg/mL. nih.gov

While the provided information heavily focuses on anticancer and antibacterial/antifungal activities, the broader class of thiazole derivatives has been explored for anti-Plasmodium falciparum (antimalarial) activity, indicating a potential avenue for future research for this compound analogues. nih.gov

Determination of Minimum Inhibitory Concentrations (MICs)

The antimicrobial potential of thiazole derivatives has been evaluated through the determination of Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of a substance that prevents visible growth of a microorganism. Studies have shown that these compounds exhibit activity against a range of bacterial and fungal strains.

Derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, which share a related structural backbone, have demonstrated notable effects, particularly against Gram-positive bacteria mdpi.com. For instance, compound 15 in one study, characterized by a 5-nitro-2-furyl moiety, showed significant bioactivity with MIC values ranging from 1.95 to 15.62 µg/mL against tested Gram-positive strains mdpi.com. The activity of this specific compound against certain Staphylococcus aureus strains was found to be two to seven times greater than the reference compound, nitrofurantoin mdpi.com. Other analogues in the same series generally inhibited bacterial growth at higher concentrations, between 250–1000 µg/mL mdpi.com.

In another series, 2-phenyl-1,3-thiazole derivatives were assessed, where compound 12 , featuring a 4-hydroxyphenyl group at the 2-position of the thiazole ring, exhibited MICs of 125–150 μg/mL against S. aureus, E. coli, and A. niger nih.gov. Further structural modifications leading to benzo[d]thiazole derivatives 13 and 14 resulted in enhanced antibacterial activities, with MIC values of 50–75 μg/mL against all tested microorganisms nih.gov. The data suggests that the antimicrobial efficacy of thiazole carboxamide analogues can be significantly influenced by the specific substituents on the heterocyclic ring system.

Table 1: Minimum Inhibitory Concentrations (MICs) of Selected Thiazole Analogues

Compound Microorganism MIC (µg/mL)
Compound 15 (with 5-nitro-2-furoyl moiety) Gram-positive bacteria 1.95 - 15.62
Compound 12 (2-(4-hydroxyphenyl)-1,3-thiazole derivative) S. aureus, E. coli, A. niger 125 - 150
Compound 13 (benzo[d]thiazole derivative) Various bacteria 50 - 75
Compound 14 (benzo[d]thiazole derivative) Various bacteria 50 - 75
Other thiadiazole derivatives Various bacteria 250 - 1000

Neurobiological Activity Assessments (In Vitro)

Thiazole carboxamide derivatives have been identified as significant modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for excitatory neurotransmission in the central nervous system nih.govmdpi.com. Research indicates that these compounds can act as negative allosteric modulators (NAMs), meaning they bind to a site on the receptor different from the agonist binding site to inhibit its activity nih.govnih.gov.

In one study, a series of five thiazole carboxamide derivatives, designated MMH-1 to MMH-5, were investigated for their effects on GluA2-containing AMPA receptors nih.gov. The compound MMH-5 was found to be the most effective, causing a six-fold drop in the current amplitude nih.gov. These compounds also altered the kinetics of the receptor; for example, MMH-5 and MMH-4 significantly increased the rate of deactivation, while MMH-5 reduced the rate of desensitization nih.gov. Similarly, a series of derivatives labeled TC-1 to TC-5 demonstrated potent inhibition of AMPA receptor-mediated currents, with TC-2 being the most powerful across all tested subunits nih.gov. By enhancing deactivation rates, these compounds efficiently shift receptor kinetics nih.gov. This modulation of AMPA receptor activity is a key aspect of their neurobiological potential, as excessive glutamatergic activity is implicated in various neurological disorders nih.gov.

The modulatory effects of thiazole carboxamide derivatives on AMPA receptors are closely linked to their potential for neuroprotection nih.gov. Overactivation of these receptors can lead to excitotoxicity, a process that damages or kills nerve cells, and is a factor in several neurodegenerative diseases nih.gov. By acting as negative allosteric modulators, these compounds can reduce excessive glutamatergic activity, thereby offering a potential neuroprotective effect nih.gov.

The thiazole ring is a structural feature shared with Riluzole, a drug known for its neuroprotective properties in conditions like amyotrophic lateral sclerosis (ALS) nih.govnih.gov. Preclinical studies on thiazole sulfonamide analogues have shown they possess neuroprotective capabilities against 6-hydroxydopamine (6-OHDA)-induced damage in human neuronal cells, a model for Parkinson's disease nih.gov. These compounds improved cell viability, reduced lactate dehydrogenase (LDH) leakage, and mitigated oxidative stress nih.gov. Furthermore, the low cytotoxicity of certain thiazole carboxamide analogues, such as MMH-5 , which demonstrated cell viability percentages exceeding 85% in both cancer and normal cell lines, suggests a favorable profile for a potential neuroprotective agent targeting the AMPA receptor nih.gov.

Anti-inflammatory and Immunomodulatory Potentials (In Vitro/Preclinical)

A significant body of preclinical research has focused on the anti-inflammatory potential of this compound analogues through their inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation nih.gov. Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes nih.govnajah.edu.

Studies have synthesized and evaluated various thiazole carboxamide derivatives for their inhibitory activity against both COX-1 and COX-2 isoforms nih.govacs.org. In one such study, a series of compounds (designated 2a–2j ) were tested. Compound 2b emerged as the most potent inhibitor of both COX-1 (IC₅₀ = 0.239 μM) and COX-2 (IC₅₀ = 0.191 μM) nih.govnajah.eduacs.org. Compound 2a showed the highest selectivity for COX-2 over COX-1, with a selectivity ratio of 2.766 najah.eduacs.org. The structural modifications, such as the introduction of a methyl group at the thiazole position or the presence of different substituents on the phenyl ring (e.g., a t-butyl group in 2b ), were found to significantly influence the potency and selectivity of COX inhibition nih.govacs.org. These findings underscore the potential of this class of compounds to act as anti-inflammatory agents by targeting the COX pathway nih.gov.

Table 2: COX Enzyme Inhibition by Selected Thiazole Carboxamide Analogues

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (COX-1/COX-2)
2a 2.65 0.958 2.77
2b 0.239 0.191 1.25
2j 1.442 0.957 1.51
Celecoxib (Control) 0.048 0.002 24.0

Cytokines are key mediators that regulate inflammatory and immune responses, with a balance between pro-inflammatory and anti-inflammatory cytokines being essential for health nih.gov. An overproduction of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6 is characteristic of many inflammatory diseases nih.gov. While the anti-inflammatory effects of thiazole carboxamide derivatives have been clearly demonstrated through their inhibition of COX enzymes, direct evidence from the reviewed literature specifically detailing their modulation of inflammatory cytokine production is less established. The inhibition of the COX pathway can indirectly influence the inflammatory cascade, which includes cytokine signaling. However, further specific studies are required to elucidate the direct effects of this compound and its analogues on the production and signaling of key inflammatory cytokines.

Computational and Biophysical Methodologies in 2 Methyl 1,3 Thiazole 5 Carboxamide Research

Molecular Docking and Dynamics Simulations for Ligand-Target Recognition

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of ligands to their protein targets. For thiazole (B1198619) carboxamide derivatives, these methods have been instrumental in elucidating their interaction patterns with various enzymes, thereby explaining their biological activities.

Molecular docking studies have been widely applied to understand how these compounds fit into the active sites of target proteins. For instance, in the study of novel thiazole carboxamide derivatives as cyclooxygenase (COX) inhibitors, docking was used to identify the probable binding patterns within both COX-1 and COX-2 isozymes. nih.govacs.org These simulations can reveal crucial binding interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the ligand's affinity and selectivity. For example, one study found that the most active compound, 2b, showed potent activity against both COX-1 and COX-2, and docking helped to rationalize this observation at a molecular level. nih.govacs.org Similarly, docking studies on thiazole-pyridine hybrids against the SARS-CoV-2 main protease (Mpro) identified key amino acid residues involved in binding and helped rank compounds based on their binding affinity, with one compound showing a high binding energy of -8.6 kcal/mol. mdpi.comresearchgate.net

Interactive Data Table: Molecular Docking Results for Thiazole Carboxamide Derivatives

Compound Target Protein Docking Score (kcal/mol) Key Interacting Residues
Compound 2b COX-1 / COX-2 Not specified Not specified
Compound 8a SARS-CoV-2 Mpro -8.6 Not specified
Benzothiazole-thiazole hybrid 1 p56lck Not specified Hinge region, Allosteric site, Activation loop

| Compound 16 | COX-1 | Not specified | Arg120 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For thiazole derivatives, 2D and 3D-QSAR models have been developed to predict their activity and to guide the design of new, more potent analogues. indexcopernicus.com

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a series and then using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to correlate these descriptors with the observed biological activity. imist.ma These models can help identify the key physicochemical properties that govern the activity of the compounds. nih.gov For a series of aryl thiazole derivatives, a 2D-QSAR study revealed that T_C_C_4 descriptors were major contributors to their antibacterial activity. indexcopernicus.com

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D properties of the molecules, such as their shape and electrostatic fields. nih.gov A 3D-QSAR study on aryl thiazole derivatives showed that electrostatic effects were dominant in determining the binding affinities. indexcopernicus.com The statistical significance of these models is evaluated using parameters like the squared correlation coefficient (r²) and the cross-validated correlation coefficient (q²). A statistically significant 2D-QSAR model for G+ inhibition by aryl thiazole derivatives yielded an r² of 0.9521 and a q² of 0.8619. indexcopernicus.com

Interactive Data Table: Statistical Parameters of QSAR Models for Thiazole Derivatives

QSAR Model Type Statistical Parameter Value Biological Activity
2D-QSAR 0.9521 G+ inhibition
2D-QSAR 0.8619 G+ inhibition
3D-QSAR (kNN-MFA) 0.8283 G+ inhibition
3D-QSAR (kNN-MFA) predictive r² 0.4868 G+ inhibition
2D-QSAR (MLR) 0.76 PIN1 Inhibition

| 2D-QSAR (ANN) | R² | 0.98 | PIN1 Inhibition |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Profiling (excluding clinical)

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools are used in the early stages of drug discovery to assess the drug-likeness and bioavailability of compounds, helping to identify candidates with favorable ADME profiles and filter out those likely to fail later in development. biointerfaceresearch.com

For various series of thiazole carboxamide derivatives, in silico ADME properties have been predicted. These studies often evaluate parameters based on Lipinski's rule of five, which helps to predict oral bioavailability. biointerfaceresearch.com For newly synthesized hydrazonothiazole-based pyridine compounds, in silico evaluation found that all compounds complied with Lipinski's rule, suggesting favorable drug-like characteristics. nih.gov Theoretical ADME prediction is a crucial step to check for convenient drug-likeness and can help avoid costly failures in clinical trials, where nearly 40% of candidates fail due to poor ADME properties. biointerfaceresearch.com The QiKProp module is one such tool used for ADME analysis of thiazole derivatives. nih.gov

Interactive Data Table: Predicted ADME Properties for Thiazole Derivatives

Compound Series ADME Prediction Method Key Findings
Benzothiazole-thiazole hybrids Theoretical ADME prediction Molecules checked for Lipinski's rule of five compliance and bioavailability. biointerfaceresearch.com
Hydrazonothiazole-based pyridines In silico tools All compounds complied with Lipinski's drug-likeness rule. nih.gov
Methoxyphenyl thiazole carboxamides QiKProp module ADME-T analysis performed. nih.gov

| Thiazole Schiff base derivatives | In silico ADMET prediction | Properties evaluated to assess drug-likeness. nih.gov |

Development and Application of Target Engagement Probes

Confirming that a compound binds to its intended target within a cellular environment is a critical step in drug discovery. Target engagement probes are valuable tools for this purpose. These probes are typically derived from an active compound by attaching a reporter tag, such as a fluorescent dye or a chemical handle for click chemistry.

In a notable example, researchers developed cellular target engagement probes for inhibitors of the kinesin HSET (KIFC1), based on a 2-(3-benzamidopropanamido)thiazole-5-carboxylate scaffold. nih.govacs.org A suitable position on the inhibitor molecule was identified to attach a linker, allowing for the synthesis of both fluorescent- and trans-cyclooctene (TCO)-tagged probes. nih.govacs.org

The TCO-tagged probe was used in cells to demonstrate direct binding to the HSET protein. This was achieved through an inverse electron demand Diels-Alder (IEDDA) "click" reaction with a tetrazine-Cy5 dye after the cells were permeabilized. nih.gov This resulted in specific colocalization of the probe and HSET at the mitotic spindle, visually confirming the target engagement. Furthermore, a concentration-dependent competitive displacement assay was developed, where the tagged probe was displaced by a non-labeled ligand, providing a method to quantify the target engagement of other compounds in cells. nih.gov These experiments confirmed that the thiazole-derived compounds directly bind to their intended target in a cellular context. nih.govacs.org

Emerging Research Avenues and Future Perspectives for 2 Methyl 1,3 Thiazole 5 Carboxamide

Design and Synthesis of Next-Generation Thiazole (B1198619) Carboxamide Lead Compounds

The core structure of 2-Methyl-1,3-thiazole-5-carboxamide offers a versatile platform for medicinal chemists. By strategically modifying its substituents, researchers are developing next-generation lead compounds with enhanced potency and selectivity. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how different chemical groups at various positions on the thiazole ring influence biological activity.

Recent research has focused on synthesizing novel series of thiazole carboxamide derivatives and evaluating their therapeutic potential. For instance, the introduction of a methyl group at a specific position on the thiazole ring has been shown to positively influence the compound's conformation, leading to improved binding with biological targets. The synthesis of these new derivatives often involves multi-step chemical transformations, starting from readily available materials. These synthetic strategies are continuously being refined to improve yields and facilitate the creation of diverse compound libraries for screening.

One area of significant interest is the development of these compounds as inhibitors of enzymes like cyclooxygenase (COX), which are implicated in inflammation and cancer. SAR studies have revealed that specific substitutions on the phenyl ring attached to the carboxamide group can significantly impact the inhibitory activity and selectivity towards different COX isoforms. For example, the presence of a tert-butylphenyl substituent has been shown to be effective against both COX-1 and COX-2 enzymes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-1,3-thiazole-5-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclization of thioamide precursors or coupling reactions. For example, 2-chlorothiazole intermediates can undergo nucleophilic substitution with carboxamide groups using NaH as a base in anhydrous DMF . Catalysts like nano-ZnO or mesoporous titania-alumina mixed oxides (MTAMO) enhance cyclization efficiency . Yield optimization requires controlled temperature (60–80°C) and inert atmospheres to prevent hydrolysis of reactive intermediates .

Q. How is the crystal structure of this compound determined, and what software tools are recommended?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Data refinement uses SHELXL for small molecules, which handles anisotropic displacement parameters and hydrogen bonding networks . For visualization, ORTEP-3 provides graphical representations of thermal ellipsoids and molecular packing .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR (in DMSO-d6) identify methyl (δ 2.5 ppm) and carboxamide (δ 8.1 ppm) groups .
  • IR : Stretching vibrations at 1670 cm1^{-1} (C=O) and 3300 cm1^{-1} (N-H) confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]+^+ = 171.0423) .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what assays validate its activity?

  • Methodological Answer : It inhibits carbonic anhydrase II (Ki = 12 nM) via sulfonamide-like binding. In vitro assays use recombinant enzymes and fluorescence-based activity measurements. For pharmacokinetics, HPLC with UV detection (λ = 254 nm) quantifies plasma concentrations in rodent models .

Q. What computational strategies predict the binding affinity of thiazole-5-carboxamide derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with target proteins. Electrostatic potential surfaces (EPS) derived from DFT calculations (Gaussian 09) identify nucleophilic/electrophilic regions critical for binding .

Q. How do structural modifications (e.g., methyl vs. phenyl substituents) alter reactivity and bioactivity?

  • Methodological Answer : Comparative studies show:

  • Methyl groups : Enhance metabolic stability (t1/2_{1/2} increases from 2.1 to 4.8 hours in hepatic microsomes) .
  • Phenyl substituents : Improve IC50_{50} values (e.g., 0.3 µM vs. 1.2 µM for kinase inhibition) due to π-π stacking .
    Techniques: SAR analysis via parallel synthesis and SPR-based binding assays .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies (e.g., antimicrobial activity in some studies but not others) may arise from assay conditions (pH, inoculum size). Reproducibility requires standardized CLSI/M07-A10 protocols and minimum inhibitory concentration (MIC) validation across ≥3 independent labs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.